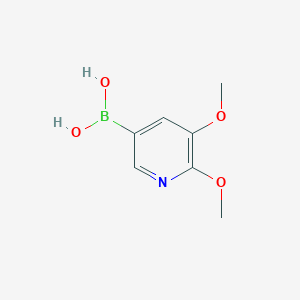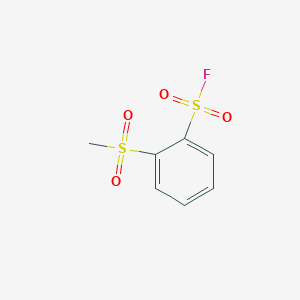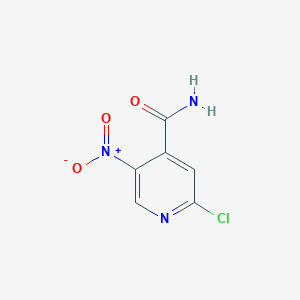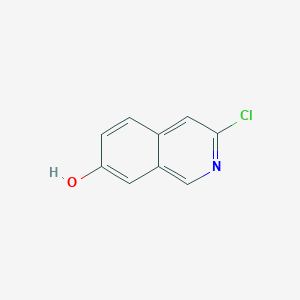![molecular formula C6H6N4O B1471096 2-甲基-2,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮 CAS No. 81305-93-3](/img/structure/B1471096.png)
2-甲基-2,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮
描述
“2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with the molecular weight of 150.14 . It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aid drug design . Another study reported the formation of 3,4-R1 2-6-R2-2-aryl-2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones (R1, R2 = H, Me) through reactions of pyrazole derivatives with hydrazine and methylhydrazine .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .
科学研究应用
分散染料的合成
2-甲基-2,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮衍生物已应用于聚酯织物的分散染料合成。这些染料表现出从橙黄色到橙红色的色调,具有显着的吸收光谱特征和牢度特性 (Deeb, El-Hossami, & Abdelgawad, 2014).
抗菌特性
2-甲基-2,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮的一些衍生物对各种革兰氏阴性菌和革兰氏阳性菌以及真菌表现出显着的抗菌活性。特定的化合物在极低范围内表现出最低抑菌浓度,证明具有有效的抗菌和抗真菌作用 (Akbas & Berber, 2005).
新型杂环化合物的合成
这些化合物对于区域选择性合成新型杂环化合物至关重要,例如 5-芳基-3-甲基-1-苯基-1,2-二氢-7aH-吡唑并[3,4-c]哒嗪-7a-醇衍生物。该过程涉及一锅多组分反应,突出了 2-甲基-2,6-二氢-7H-吡唑并[3,4-d]哒嗪-7-酮在创建多样且复杂的化学结构中的效用 (Rimaz, Mousavi, Nikpey, & Khalili, 2017).
化学反应中的定向区域选择性
这些衍生物用于涉及 1,3-偶极环加成区域选择性的研究,展示了它们在理解和控制化学反应途径中的作用。这项研究有助于有机合成和反应机理的更广泛领域 (Jelen, Štimac, Stanovnik, & Tišler, 1991).
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidine derivatives, which are known to inhibit cdk2 .
Biochemical Pathways
Related compounds have been shown to affect pathways involving cdk2 , which plays a crucial role in cell cycle regulation.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. For instance, storage conditions such as light exposure and temperature can affect the stability of the compound .
生化分析
Biochemical Properties
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can bind to topoisomerase II alpha, an enzyme involved in DNA replication and repair . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death . Moreover, this compound can modulate cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . By influencing these pathways, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can alter gene expression and cellular metabolism, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the function of topoisomerase II alpha and leading to DNA damage . These molecular interactions result in cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have been studied over various time periods. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is critical for its activity. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can also influence its localization and function. By targeting specific subcellular compartments, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can exert its effects more precisely, enhancing its therapeutic potential.
属性
IUPAC Name |
2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHLUPHGPIRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=NNC(=O)C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



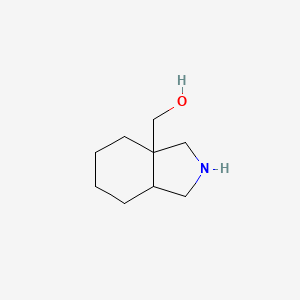
![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)
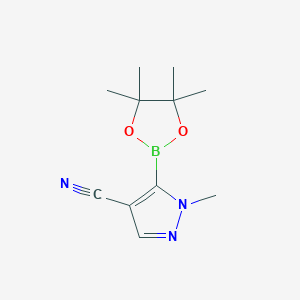



![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

